
3-(aminomethyl)-N,N-dimethylpyridin-2-amine
Descripción general
Descripción
The compound "3-(aminomethyl)-N,N-dimethylpyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to interact with biological targets. The presence of an aminomethyl group attached to the pyridine ring can significantly alter the compound's reactivity and binding properties, making it a valuable scaffold for drug development .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that introduce different functional groups to the pyridine core. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related compound, includes an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines involves a two-step process starting from a bromomethylated precursor, which is then reacted with primary amines . These methods highlight the importance of selective reactions and the use of commercially available amines for the introduction of the aminomethyl group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which influences the basicity and reactivity of the compound. In the case of 2-(aminomethyl)pyridine, nitrogen-NMR studies have shown that the aliphatic nitrogen atom is the most basic site, which is an important consideration for understanding the compound's behavior in chemical reactions .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including aminomethylation, which introduces an aminomethyl group to the pyridine ring. The aminomethylation of 3-hydroxy pyridines has been shown to occur primarily at specific positions on the ring, influenced by the nature of the substituents . Additionally, the reactivity of pyridine derivatives can be affected by the presence of other functional groups, as seen in the aminomethylation of morpholinium and N-methylmorpholinium salts, where the nature of the counter-ion and the primary amine structure play significant roles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as "3-(aminomethyl)-N,N-dimethylpyridin-2-amine," are determined by their molecular structure. The basicity of the nitrogen atoms, the steric effects of substituents, and the overall molecular geometry influence properties like solubility, boiling point, and reactivity. These properties are crucial for the compound's potential applications in medicinal chemistry and its ability to interact with biological targets .
Aplicaciones Científicas De Investigación
Metalation and Carbon-Carbon Coupling
The compound plays a role in the metalation of amines and subsequent carbon-carbon coupling reactions. For example, the metalation of 2-(aminomethyl)pyridine and subsequent reactions lead to the formation of various amides and amine complexes (Westerhausen et al., 2001).
Catalysis in Aminomethylation
It is used as a catalyst in aminomethylation reactions. A study highlights its role in the aminomethylation of ortho-pyridyl C-H bonds, where it showed improved catalytic activity in certain conditions (Nagae et al., 2015).
Application in Polymerization
This compound is relevant in the polymerization of vinyl monomers. It has been used to achieve living cationic polymerization of isobutyl vinyl ether, demonstrating its utility in polymer chemistry (Higashimura et al., 1989).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
It serves as a key intermediate in the synthesis of various compounds, such as premafloxacin, indicating its importance in pharmaceutical synthesis (Fleck et al., 2003).
Role in Synthesis of Imidazo[1,2-a]pyridines
The compound is utilized in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, which are useful in medicinal chemistry (Schmid et al., 2006).
Preparation of Amides from Carboxylic Acids and Amines
It is also involved in the synthesis of amides from carboxylic acids and amines, showcasing its versatility in organic synthesis (Lanigan et al., 2013).
Synthesis of N,O-Donor Ligands
The compound is used in the synthesis of N,O-donor ligands, which are important in the field of coordination chemistry (Formica et al., 2003).
Manganese-Catalyzed Aminomethylation
It is integral to manganese-catalyzed aminomethylation of aromatic compounds, which is a significant process in green chemistry (Mastalir et al., 2017).
Role in Polymer Synthesis
It has been used as a catalyst in polymer synthesis, particularly in poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim et al., 2018).
Synthesis of Pyridine-Pyrimidines
This compound is key in the synthesis of pyridine-pyrimidines, which are important in the development of novel pharmaceuticals (Rahmani et al., 2018).
Propiedades
IUPAC Name |
3-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLNAXJNYRHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588455 | |
| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-dimethylpyridin-2-amine | |
CAS RN |
354824-09-2 | |
| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

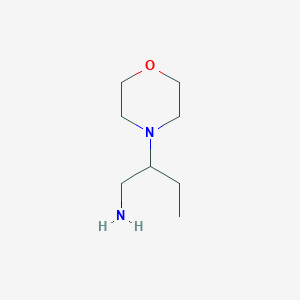
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
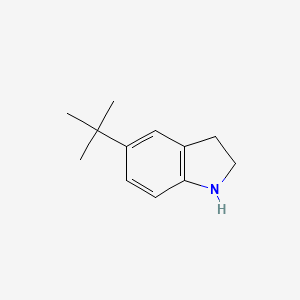
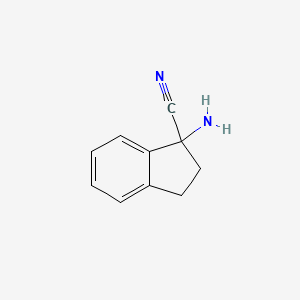
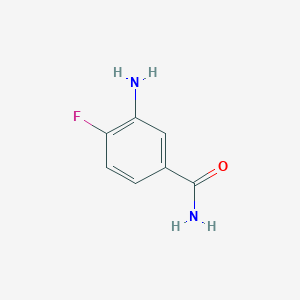

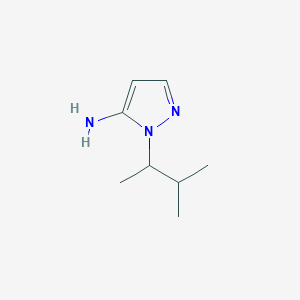


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)
